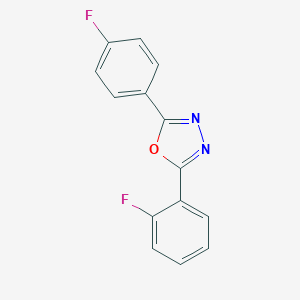![molecular formula C16H8F4N4S B287348 6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles and has been shown to exhibit potent biological activity. In
Aplicaciones Científicas De Investigación
6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess antimicrobial activity against a range of bacterial and fungal strains. Furthermore, it has been demonstrated to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting various cellular pathways involved in tumor growth, microbial proliferation, and inflammation. Specifically, it has been shown to inhibit the activity of enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It also disrupts the cell membrane of bacteria and fungi, leading to their death. Moreover, it inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit microbial proliferation, and reduce inflammation. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a potential candidate for the development of new therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent biological activity, making it a valuable tool for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives of this compound with improved solubility and biological activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to explore the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, microbial infections, and inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising compound with potent biological activity. Its potential therapeutic applications make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved solubility and biological activity.
Métodos De Síntesis
The synthesis of 6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-fluoroaniline, 4-trifluoromethylphenyl isothiocyanate, and 1,3,4-thiadiazole-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained in good yield after purification.
Propiedades
Fórmula molecular |
C16H8F4N4S |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F4N4S/c17-12-4-2-1-3-11(12)14-23-24-13(21-22-15(24)25-14)9-5-7-10(8-6-9)16(18,19)20/h1-8H |
Clave InChI |
PHIGHTMXJOVDIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287265.png)
![3-(4-Fluorobenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287266.png)

![2-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B287269.png)
![2-(3-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B287272.png)
![Methyl 4-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B287273.png)
![2-(4-Methylphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B287274.png)
![3-Benzyl-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287276.png)
![3-Benzyl-6-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287278.png)
![3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287280.png)
![3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287283.png)
![3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287284.png)
![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287287.png)
